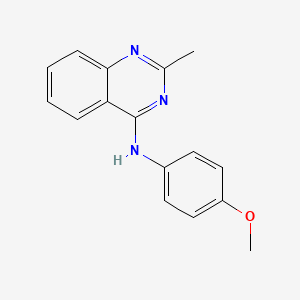
3-chloro-N-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-methylpyrazine-2-carboxamide is a chemical compound with a pyrazine ring substituted with a chlorine atom at the third position and a carboxylic acid methylamide group at the second position.
Métodos De Preparación
The synthesis of 3-chloro-N-methylpyrazine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-pyrazine-2-carbonitrile.
Partial Hydrolysis: The nitrile group undergoes partial hydrolysis under controlled pH and temperature conditions to yield 3-chloro-pyrazine-2-carboxamide.
Methylation: The carboxamide group is then methylated to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
3-chloro-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-chloro-N-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pyrazine-based drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies investigating the biological activity of pyrazine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products that require pyrazine derivatives.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby blocking their function .
Comparación Con Compuestos Similares
3-chloro-N-methylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
3-Chloro-pyrazine-2-carboxamide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
5-Chloro-pyrazine-2-carboxylic acid: Another pyrazine derivative with a chlorine atom at a different position, leading to different chemical properties and applications.
Pyrazine-2-carboxylic acid: A simpler pyrazine derivative without the chlorine substitution, used in different contexts in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
3-chloro-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11) |
Clave InChI |
YNXCSBRVQKYVCN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=CN=C1Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B8701800.png)




![1-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B8701826.png)




![2,2,3,3-Tetramethyl-1,4-Diazaspiro[4.5]decane](/img/structure/B8701869.png)



